

thermodynamic stability of olivine at different pressures and temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Stability of **Olivine** at High Pressures and Temperatures

Introduction

Olivine, a magnesium iron silicate with the formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$, is the primary mineral component of the Earth's upper mantle.^[1] Its thermodynamic stability under varying pressure (P) and temperature (T) conditions is of paramount importance for understanding the geophysical and geochemical structure of the Earth's interior. As pressure and temperature increase with depth, **olivine** undergoes a series of polymorphic phase transitions to denser crystal structures. These transformations are directly responsible for the major seismic discontinuities observed globally at depths of approximately 410, 520, and 660 kilometers, which demarcate the boundaries of the mantle transition zone.^{[1][2]} This technical guide provides a comprehensive overview of the stability fields of **olivine** and its high-pressure polymorphs, details the experimental methodologies used to determine these conditions, and presents the quantitative data in a structured format for researchers and scientists in the fields of geology, geophysics, and materials science.

Olivine Phase Transitions and Stability Fields

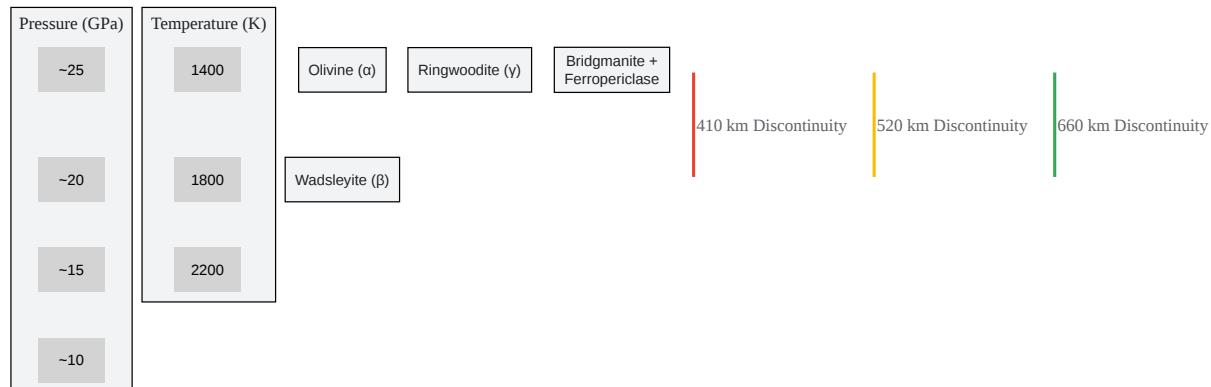
With increasing depth in the Earth's mantle, **olivine** (α -phase) transforms into a sequence of denser polymorphs. These transformations are crucial for interpreting seismic velocity changes and understanding mantle dynamics.^{[1][3]}

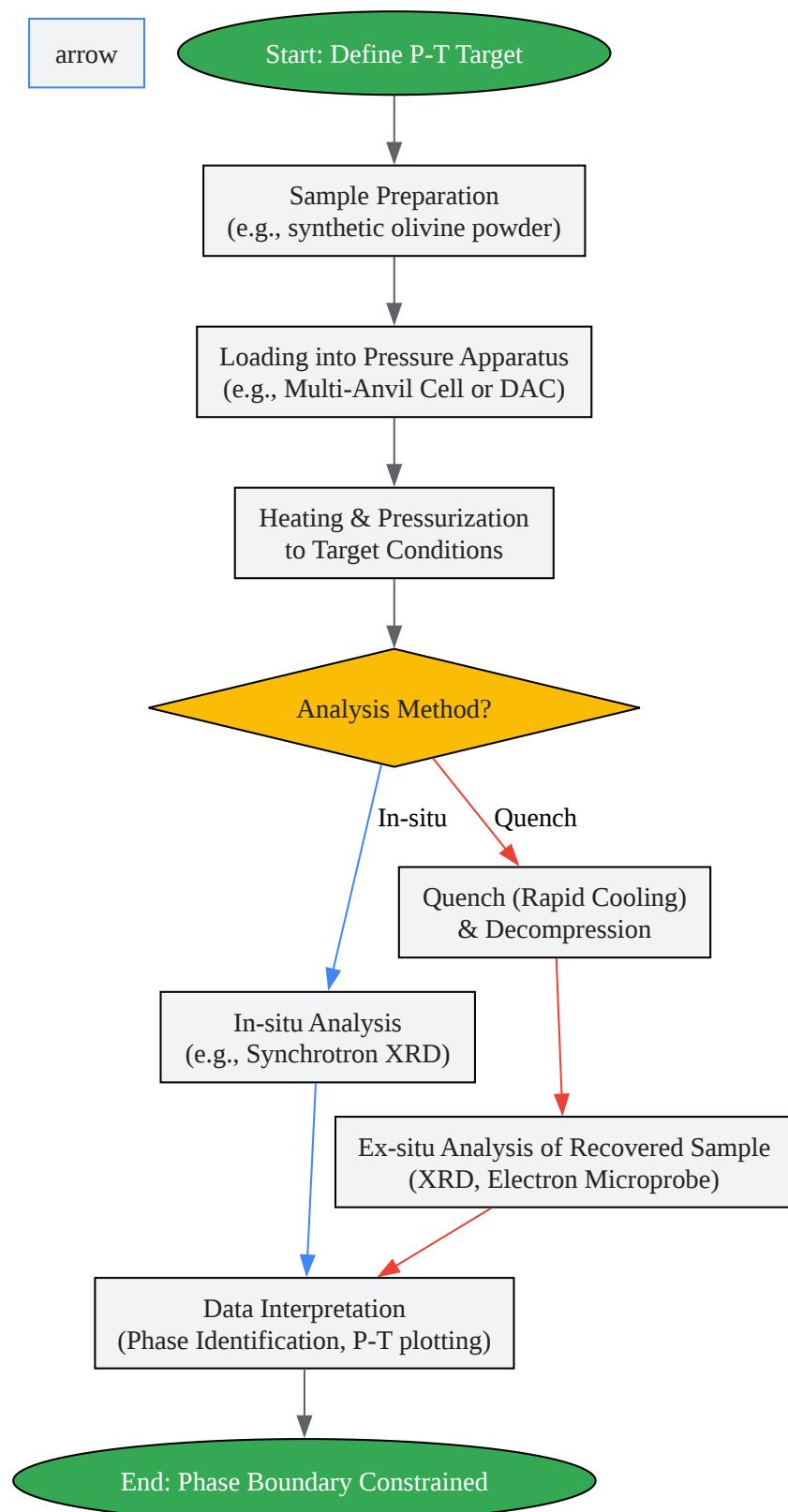
- Olivine (α -phase) to Wadsleyite (β -phase): This exothermic transition is widely accepted as the cause of the seismic discontinuity observed globally at a depth of approximately 410 km. [1] Wadsleyite has a modified spinel (spineloid) structure and can incorporate significant amounts of water, impacting the rheology and water content of the transition zone.[4][5]
- Wadsleyite (β -phase) to Ringwoodite (γ -phase): At pressures corresponding to about 520 km depth, wadsleyite transforms into ringwoodite, which possesses a true spinel structure.[2] This transition is associated with a smaller, less distinct seismic discontinuity.
- Ringwoodite (γ -phase) to Bridgmanite + Ferropericlase: The endothermic dissociation of ringwoodite into an assemblage of bridgmanite ($(\text{Mg},\text{Fe})\text{SiO}_3$ perovskite) and ferropericlase ($(\text{Mg},\text{Fe})\text{O}$) marks the 660 km discontinuity.[1] This boundary separates the mantle transition zone from the lower mantle and is considered a significant barrier to mantle convection.[1]

The precise P-T conditions of these transitions are influenced by factors such as the iron content (fayalite component) of the **olivine** and the presence of water.[6][7][8] Increased iron content generally lowers the transition pressure.[7]

Data Presentation: Olivine Phase Transition Conditions

The following table summarizes the quantitative P-T data for the key phase transitions of **olivine** with a composition relevant to the Earth's mantle (approx. Fo_{90} , or 10 mol% Fe).


Transition Sequence	Approximate Pressure (GPa)	Approximate Temperature (K)	Corresponding Mantle Discontinuity	Clapeyron Slope (MPa/K)
Olivine (α) → Wadsleyite (β)	13 - 15	1673 - 1900	410 km	Positive (~3 to 4.0)[7][9]
Wadsleyite (β) → Ringwoodite (γ)	17 - 20	1673 - 1900	520 km	Positive
Ringwoodite (γ) → Bridgmanite + Ferropericlase	23 - 24	1873 - 2173	660 km	Negative (~ -1.0 to -2.5)[9]


Note: The exact P-T conditions can vary based on the specific chemical composition (e.g., Fe/Mg ratio, water content) and the thermodynamic database used. The values presented are representative for a pyrolytic mantle composition.

For the Fe-bearing **olivine**-wadsleyite transition, a more precise relationship between pressure and temperature can be expressed by the following polynomial equation derived from thermodynamic modeling and experimental data: $P \text{ (GPa)} = 10.78 + 6.73 \times 10^{-4} (T\text{(K)} - 273) + 8.49 \times 10^{-7} (T\text{(K)} - 273)^2$ ^[6]

Visualization: Olivine Phase Diagram

The logical relationship between **olivine**'s stable phases as a function of pressure and temperature is illustrated in the following phase diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. ejm.copernicus.org [ejm.copernicus.org]
- 6. Frontiers | Thermodynamic Properties of Fe-Bearing Wadsleyite and Determination of the Olivine-Wadsleyite Phase Transition Boundary in (Mg,Fe)2SiO4 System [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [thermodynamic stability of olivine at different pressures and temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252735#thermodynamic-stability-of-olivine-at-different-pressures-and-temperatures\]](https://www.benchchem.com/product/b1252735#thermodynamic-stability-of-olivine-at-different-pressures-and-temperatures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com